6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate
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Description
The compound is a complex organic molecule with several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a chlorophenoxy group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropanecarboxamido group might be introduced via a reaction with cyclopropanecarboxylic acid . The thiadiazol group could be synthesized from thiosemicarbazide derivatives .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropanecarboxamido group would introduce strain into the molecule, while the thiadiazol group could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the thiadiazol group could potentially undergo reactions with electrophiles, while the chlorophenoxy group could be susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamido and chlorophenoxy groups could enhance its solubility in polar solvents .Scientific Research Applications
Anticancer and Anti-inflammatory Agents
Synthesis and Biological Evaluation of Novel Compounds : Compounds structurally similar to the queried molecule, particularly those containing thiadiazole rings, have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For example, novel pyrazolopyrimidines derivatives have shown promise as anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications against cancer and inflammation (Rahmouni et al., 2016).
Antimicrobial Activity
Antioxidant and Antimicrobial Activity of Derivatives : Some derivatives, particularly those incorporating the thiadiazole ring, exhibit good antimicrobial and antioxidant activities. This suggests the potential use of these compounds in developing new antimicrobial agents (Umesha et al., 2009).
Fungicidal Activity
Synthesis and Fungicidal Activity : The synthesis of compounds with thiadiazole cores has led to the discovery of new fungicides with activity against significant agricultural pests, like Rhizoctonia solani. This highlights the potential agricultural applications of similar compounds in controlling plant diseases (Chen et al., 2000).
Photosynthetic Electron Transport Inhibition
Inhibition of Photosynthetic Electron Transport : Derivatives related to the chemical have been investigated for their ability to inhibit photosynthetic electron transport, a mechanism that can be exploited to develop new herbicides. These studies are crucial for understanding how such compounds can affect plant physiology and for the development of agricultural chemicals (Vicentini et al., 2005).
Anticancer Activity
Synthesis and Characterization for Anticancer Activity : Research into thiadiazole pyrazolene derivatives has demonstrated significant anti-inflammatory and anticancer activities. These findings suggest the potential for developing novel anticancer therapies based on structurally similar compounds (Kumar, 2022).
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S2/c21-12-3-5-13(6-4-12)29-9-17(26)30-16-8-28-14(7-15(16)25)10-31-20-24-23-19(32-20)22-18(27)11-1-2-11/h3-8,11H,1-2,9-10H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCFAFQTBAXQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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